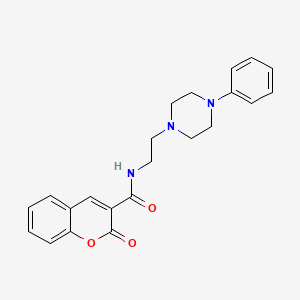![molecular formula C23H18N4O3 B2899885 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034274-08-1](/img/structure/B2899885.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a xanthene group, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a 1,2,3-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their coupling. The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The xanthene and triazine rings are both aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents and their positions. The xanthene and triazine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
Anti-Alzheimer’s Disease Agent
This compound has been studied for its potential as an anti-Alzheimer’s agent. It exhibits excellent inhibitory activity against butyrylcholinesterase (BuChE) and moderate activity against acetylcholinesterase (AChE), which are enzymes associated with the progression of Alzheimer’s disease . For instance, one derivative, compound 8e, showed about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor .
Neuroprotective Activity
Derivatives of this compound have been evaluated for neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This is crucial for preventing neurodegenerative disorders . Compound 6j, for example, demonstrated significant neuroprotective activity against H2O2-induced PC12 oxidative stress .
Molecular Modeling and Dynamics
The compound’s derivatives have been used in molecular modeling and dynamics studies to understand their interaction with cholinesterase enzymes. These studies help in the design of more effective inhibitors for enzymes related to neurodegenerative diseases .
Inhibitor Design
The compound’s structure has been utilized to design inhibitors that can interact with both the catalytic site and peripheral anionic site of AChE. This dual interaction is beneficial for increasing the efficacy of the inhibitors .
Pharmacokinetic Studies
Pharmacokinetic properties of the compound’s derivatives are being studied to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, which is essential for developing effective drugs .
Drug Development for Dementia
Given its potential in treating Alzheimer’s disease, research is ongoing to develop drugs based on this compound for broader applications in dementia and cognitive impairment treatment strategies .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(24-13-14-27-23(29)15-7-1-4-10-18(15)25-26-27)21-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)21/h1-12,21H,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVILWYCHNMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)

![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)
![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)

![6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)